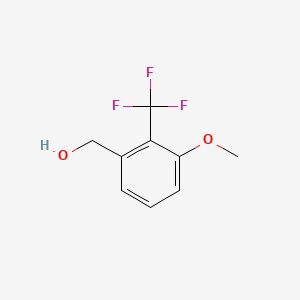
3-Methoxy-2-(trifluoromethyl)benzyl alcohol
Vue d'ensemble
Description
3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure and Characteristics
- IUPAC Name: this compound
- CAS Number: 1261750-58-6
- Molecular Formula: C9H10F3O2
- Molecular Weight: 208.17 g/mol
The compound features a methoxy group and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Studies have shown that compounds with trifluoromethyl groups can enhance antimicrobial properties, potentially through increased lipophilicity and membrane permeability.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases.
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity: The trifluoromethyl group may interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation: The compound may act as a modulator for certain receptors involved in cell signaling pathways related to cancer and inflammation.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level (IC50) | Target |
|---|---|---|
| This compound | 15 µM | Breast cancer cell line (MCF7) |
| Derivative A (with additional halogen) | 8 µM | Prostate cancer cell line (PC3) |
| Derivative B (without methoxy group) | >50 µM | Non-specific |
Case Studies
Case Study 1: Anticancer Activity
A study published by the American Chemical Society explored the effects of various benzyl alcohol derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of approximately 15 µM. This suggests potential as a lead compound for further development in anticancer therapies .
Case Study 2: Neuroprotection
Research conducted on neuroprotective effects demonstrated that derivatives of this compound could reduce oxidative stress in neuronal cells. In vitro assays showed a reduction in apoptosis markers when treated with the compound, indicating its potential role in protecting against neurodegenerative diseases .
Propriétés
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIRVPLLKYZKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















